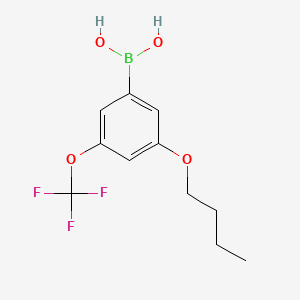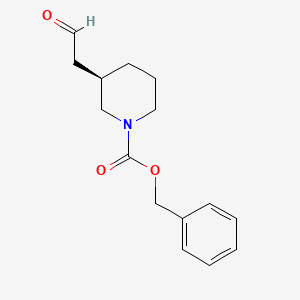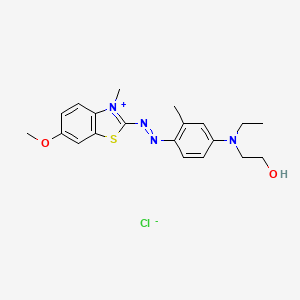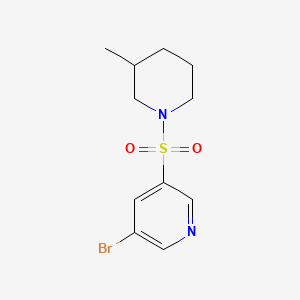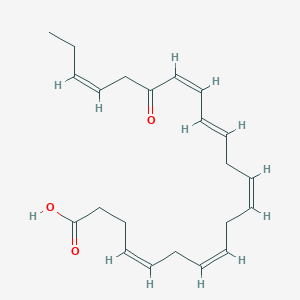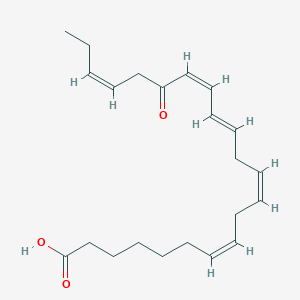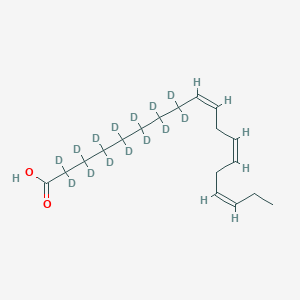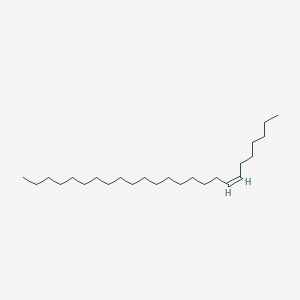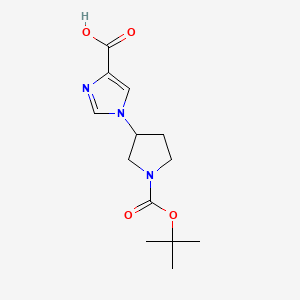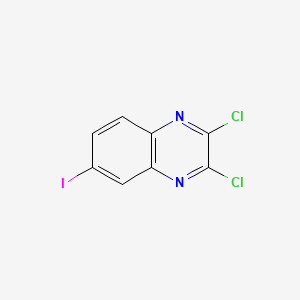
2,3-Dichloro-6-iodoquinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dichloro-6-iodoquinoxaline is a heterocyclic compound with the molecular formula C8H3Cl2IN2. It is a derivative of quinoxaline, a bicyclic aromatic compound containing a benzene ring fused to a pyrazine ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-6-iodoquinoxaline typically involves the functionalization of quinoxaline derivatives. One common method includes the regioselective lithiation of 2,3-dichloroquinoxaline using a base such as 2,2,6,6-tetramethylpiperidyl lithium (TMPLi). The lithiated intermediate is then quenched with iodine to introduce the iodine atom at the 6-position .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar regioselective lithiation and halogenation reactions. The process may be optimized for yield and purity through careful control of reaction conditions and purification steps .
化学反应分析
Types of Reactions: 2,3-Dichloro-6-iodoquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less common.
Coupling Reactions: The iodine atom can be used in cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace chlorine atoms.
Cross-Coupling Reactions: Palladium-catalyzed coupling reactions with reagents like aryl boronic acids or alkynes are common.
Major Products:
Substituted Quinoxalines: Products with various functional groups replacing the chlorine atoms.
Coupled Products: Complex molecules formed through cross-coupling reactions.
科学研究应用
2,3-Dichloro-6-iodoquinoxaline has several applications in scientific research:
Biology and Medicine: The compound’s derivatives are investigated for their potential as pharmaceutical agents, particularly in the development of drugs targeting specific biological pathways.
Industry: It is used in the synthesis of fluorescent dyes and other materials with unique optical properties.
作用机制
The mechanism of action of 2,3-Dichloro-6-iodoquinoxaline and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application .
相似化合物的比较
2,3-Dichloroquinoxaline: Lacks the iodine atom at the 6-position, making it less versatile in cross-coupling reactions.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A widely used quinone with different chemical properties and applications.
Uniqueness: 2,3-Dichloro-6-iodoquinoxaline is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity patterns. This makes it a valuable intermediate for synthesizing a wide range of functionalized quinoxaline derivatives .
属性
IUPAC Name |
2,3-dichloro-6-iodoquinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2IN2/c9-7-8(10)13-6-3-4(11)1-2-5(6)12-7/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRFQXPQQAOODT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)N=C(C(=N2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2IN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(methylthio)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B594019.png)
